2-Methyl-1H-benzimidazole-6-sulfonyl chloride
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Overview
Description
2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the sulfonyl chloride group in this compound makes it a versatile intermediate for the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride typically involves the sulfonation of 2-Methyl-1H-benzimidazole. One common method is to react 2-Methyl-1H-benzimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
2-Methyl-1H-benzimidazole+Chlorosulfonic acid→2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Oxidized or reduced benzimidazole derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
2-Methyl-1H-benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various bioactive compounds, where the sulfonamide linkage plays a crucial role in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Benzimidazole-6-sulfonyl chloride: Similar structure but without the methyl group, affecting its electronic properties and reactivity.
2-Methyl-1H-benzimidazole-5-sulfonyl chloride: Positional isomer with different reactivity and applications.
Uniqueness
2-Methyl-1H-benzimidazole-6-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFXCWQGPKWQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589592 |
Source
|
Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181473-23-4 |
Source
|
Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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